molecular formula C22H22ClN7O3 B2911629 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1170249-05-4

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2911629
CAS No.: 1170249-05-4
M. Wt: 467.91
InChI Key: PBGJRZKSZYPAER-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel synthetic compound of high interest in medicinal chemistry research, designed around a multi-heterocyclic scaffold. This complex molecule incorporates a 1,2,4-oxadiazole ring, a privileged structure in drug discovery known for its versatility and favorable metabolic profile . Derivatives of 1,2,4-oxadiazole have been investigated across a wide spectrum of pharmacological activities, including as antimicrobials, anticonvulsants, anti-inflammatory agents, and enzyme inhibitors . The specific integration of this oxadiazole core with a pyrazole system and a chloro-methoxyphenyl acetamide side chain suggests potential for targeted biological interaction. The acetamide group is a common pharmacophore that can contribute to binding affinity at various enzyme active sites. This product is intended for use in early-stage in vitro research, such as high-throughput screening campaigns, mechanism of action studies, and structure-activity relationship (SAR) optimization to explore its full potential. The compound is provided as a high-purity solid. For research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O3/c1-12-6-4-5-7-14(12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-13(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGJRZKSZYPAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C22H22ClN7O2C_{22}H_{22}ClN_7O_2 with a molecular weight of approximately 451.9 g/mol. The presence of oxadiazole and pyrazole rings suggests significant biological activity, particularly in medicinal chemistry.

Property Value
Molecular FormulaC22H22ClN7O2
Molecular Weight451.9 g/mol
Functional GroupsOxadiazole, Pyrazole
CAS Number1170648-88-0

Anticholinesterase Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives similar to this compound exhibited competitive inhibition against AChE, with IC50 values ranging from 12.8 to 99.2 µM, indicating potential therapeutic applications in treating dementia-related conditions .

Antioxidant Properties

The compound has also been shown to possess antioxidant properties. In vitro studies indicated that it could scavenge free radicals effectively, contributing to neuroprotective effects against oxidative stress . The antioxidant activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

The proposed mechanism involves non-covalent interactions with the active sites of cholinesterases, blocking the entry into the enzyme gorge and catalytic sites. This results in increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .

Study on Cholinesterase Inhibition

In a comparative study focusing on various oxadiazole derivatives, the compound was evaluated alongside other known inhibitors. The results showed that modifications in the substituents on the pyrazole ring significantly influenced the inhibitory potency against AChE and BChE. The most potent derivative displayed an IC50 value significantly lower than that of standard drugs used for comparison.

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in cellular models subjected to oxidative stress. The findings suggested that treatment with the compound resulted in a marked reduction in cell death and preservation of mitochondrial function, supporting its potential use as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyrazole, oxadiazole, and acetamide groups. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Biological Relevance
Target Compound C₂₂H₂₂ClN₇O₃ o-Tolyl (oxadiazole), 5-Cl-2-MeO-phenyl (acetamide) Hypothesized enzyme inhibition (e.g., FLAP, kinases) due to oxadiazole-pyrazole synergy .
2-{5-Amino-4-[3-(4-MeO-phenyl)-1,2,4-oxadiazol-5-yl]-3-(MeS)-1H-pyrazol-1-yl}-N-(2-Cl-benzyl)acetamide () C₂₂H₂₁ClN₆O₃S 4-MeO-phenyl (oxadiazole), 2-Cl-benzyl (acetamide) Enhanced lipophilicity from benzyl group; potential cytotoxicity .
N-(3-Cl-4-MeO-phenyl)-2-{3-[3-(4-Cl-phenyl)-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-pyridinyl}acetamide () C₂₄H₂₁Cl₂N₅O₄ 4-Cl-phenyl (oxadiazole), 3-Cl-4-MeO-phenyl (acetamide) Structural rigidity from pyridinone core; possible kinase inhibition .
2-Chloro-N-[1-(4-Cl-phenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () C₁₂H₈Cl₂N₄O 4-Cl-phenyl (pyrazole), chloroacetamide Insecticidal activity (Fipronil derivative); strong hydrogen bonding in crystal lattice .

Key Findings from Comparative Studies

The 5-chloro-2-methoxyphenyl acetamide moiety offers a balance of electron-withdrawing (Cl) and electron-donating (MeO) effects, which could modulate metabolic stability versus analogues with simpler benzyl groups () .

Crystallographic and Physicochemical Properties: Analogues like the Fipronil derivative () exhibit strong N–H⋯O hydrogen bonds in their crystal structures, a feature likely shared by the target compound due to its acetamide group. This may influence solubility and bioavailability .

Biological Activity Trends :

  • Oxadiazole-containing FLAP inhibitors (e.g., BI 665915 in ) demonstrate that substituents on the oxadiazole ring critically affect potency. The target compound’s o-tolyl group may confer similar advantages in enzyme inhibition .
  • Pyrazole-acetamide hybrids () highlight the importance of chloro and methoxy groups in enhancing target selectivity and reducing off-target effects .

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